molecular formula C26H31NO5S2 B11989147 N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

Cat. No.: B11989147
M. Wt: 501.7 g/mol
InChI Key: SGWORQJAQXVBBJ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core phenylsulfonamide structure, followed by the introduction of the hydroxy and isopropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl groups can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Possible applications as a pharmaceutical agent, particularly in antimicrobial or anti-inflammatory drugs.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.

Uniqueness

N-(4-hydroxy-3,5-diisopropylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide is unique due to its specific structural features, such as the hydroxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C26H31NO5S2

Molecular Weight

501.7 g/mol

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C26H31NO5S2/c1-17(2)24-15-21(16-25(18(3)4)26(24)28)27(33(29,30)22-11-7-19(5)8-12-22)34(31,32)23-13-9-20(6)10-14-23/h7-18,28H,1-6H3

InChI Key

SGWORQJAQXVBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C(=C2)C(C)C)O)C(C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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